![molecular formula C11H20O B12514546 1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol CAS No. 820222-43-3](/img/structure/B12514546.png)
1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,2,2-Trimethyl[1,1’-bi(cyclobutane)]-1-ol is a unique organic compound characterized by its bicyclic structure. This compound belongs to the class of cycloalkanes, which are cyclic hydrocarbons with carbon atoms arranged in a ring. The presence of multiple methyl groups and a hydroxyl group adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,2,2-Trimethyl[1,1’-bi(cyclobutane)]-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclobutane derivative with a methylating agent, followed by the introduction of a hydroxyl group through oxidation or hydrolysis reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1’,2,2-Trimethyl[1,1’-bi(cyclobutane)]-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler hydrocarbons.
Scientific Research Applications
1’,2,2-Trimethyl[1,1’-bi(cyclobutane)]-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in studying biological interactions and enzyme activity.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1’,2,2-Trimethyl[1,1’-bi(cyclobutane)]-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the methyl groups provide hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity with various targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: A simpler cycloalkane with a single ring structure.
1,1-Dimethylcyclobutane: Similar structure but with fewer methyl groups.
Cyclohexanol: Contains a hydroxyl group but has a different ring size and structure.
Properties
CAS No. |
820222-43-3 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2,2-dimethyl-1-(1-methylcyclobutyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H20O/c1-9(2)7-8-11(9,12)10(3)5-4-6-10/h12H,4-8H2,1-3H3 |
InChI Key |
CDTVMRXMYZLTTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1(C2(CCC2)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-Dimethyl-7-oxo-6-[2-(2-oxoimidazolidine-1-carbonylamino)-2-phenylacetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium](/img/structure/B12514481.png)
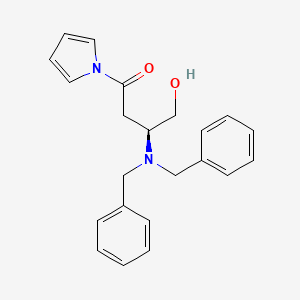

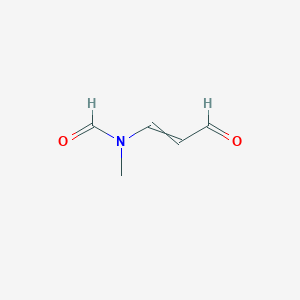
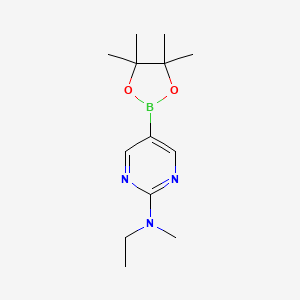
![2-Amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride](/img/structure/B12514509.png)
![1-Azabicyclo[3.2.1]oct-3-ene-3-carboxylic acid](/img/structure/B12514520.png)
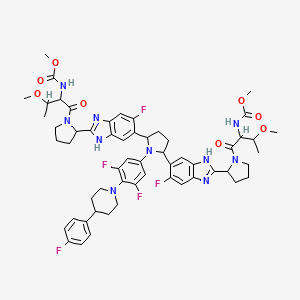
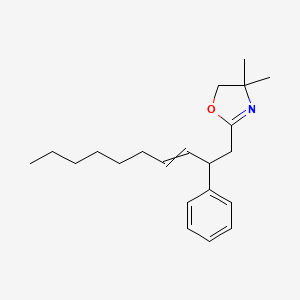
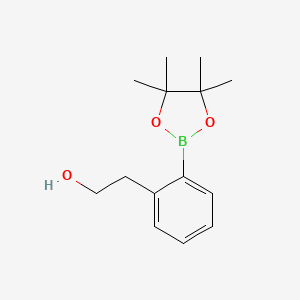
![(1S)-1-(Chloromethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol](/img/structure/B12514558.png)

![{[(1R)-1-cyclohexyl-2-[(2S)-2-{[(4-methanehydrazonoylphenyl)methyl]carbamoyl}azetidin-1-yl]-2-oxoethyl]amino}acetic acid](/img/structure/B12514565.png)
